2-(3-Chlorophenyl)ethane-1-sulfonamide
Description
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c9-8-3-1-2-7(6-8)4-5-13(10,11)12/h1-3,6H,4-5H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMOYSKJFQMCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chlorophenyl)ethane-1-sulfonamide, a sulfonamide derivative, has gained attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant interactions with various biological targets, influencing several biochemical pathways and cellular processes. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-(3-Chlorophenyl)ethane-1-sulfonamide is . The presence of a sulfonamide group (-SO₂NH₂) and a chlorophenyl moiety contributes to its reactivity and biological properties. The sulfonamide functional group is known for its ability to form hydrogen bonds and interact with nucleophilic sites in proteins, which is crucial for its biological activity.
The precise mechanism by which 2-(3-Chlorophenyl)ethane-1-sulfonamide exerts its effects is not fully elucidated. However, it is believed to inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction often involves:
- Hydrogen bonding : Stabilizes the compound within the enzyme's active site.
- Hydrophobic interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets within proteins.
Antimicrobial Activity
Research has demonstrated that 2-(3-Chlorophenyl)ethane-1-sulfonamide exhibits notable antimicrobial properties. A study evaluating its efficacy against various bacterial strains found:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Pseudomonas aeruginosa | 0.47 | 0.94 |
These results indicate that the compound possesses moderate to good antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus .
Anticancer Potential
In addition to its antimicrobial properties, 2-(3-Chlorophenyl)ethane-1-sulfonamide has shown potential as an anticancer agent. It can inhibit the proliferation of certain cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival. For example, it has been reported to modulate pathways related to apoptosis and cell cycle regulation .
Study on Enzyme Inhibition
A detailed investigation into the enzyme inhibition capabilities of 2-(3-Chlorophenyl)ethane-1-sulfonamide revealed that it effectively inhibits serine proteases, which are vital for various physiological processes including digestion and immune response. The study utilized kinetic assays to determine the inhibition constants (Ki), demonstrating that the compound binds competitively to the active site of these enzymes .
Structure-Activity Relationship (SAR)
Further research into the structure-activity relationship (SAR) of sulfonamide derivatives indicated that modifications on the chlorophenyl ring can significantly affect biological activity. For instance, substituents such as methoxy or other halogens can enhance or reduce antimicrobial efficacy . This highlights the importance of chemical modifications in optimizing therapeutic agents.
Applications in Medicine
Due to its diverse biological activities, 2-(3-Chlorophenyl)ethane-1-sulfonamide is being explored for several applications:
- Antibiotic Development : As a lead compound for developing new antibiotics targeting resistant bacterial strains.
- Cancer Therapy : Investigated for use in combination therapies aimed at enhancing the efficacy of existing cancer treatments.
- Enzyme Inhibitors : Potential use as a pharmacological agent targeting specific enzymes involved in disease processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated values based on fluorophenyl analog.
Key Comparative Analysis
Substituent Effects (Cl vs.
Functional Group Variations: Sulfonamide vs. Acetamide: Sulfonamides exhibit stronger acidity (pKa ~10) than acetamides (pKa ~15–20), influencing ionization states at physiological pH. This property may enhance solubility in basic environments and affect target engagement . Thiourea vs. Sulfonamide: Thioureas (e.g., [(3-chlorophenyl)amino]thiourea) lack the sulfonyl group, reducing acidity but enabling distinct hydrogen-bonding geometries, which may alter receptor affinity or metabolic stability .
Structural Complexity and Bioactivity :
- The benzothiazole-acetamide derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide) incorporate a planar benzothiazole ring, which may enhance π-π stacking interactions with aromatic residues in enzymes or receptors. The trifluoromethyl group further augments electron-withdrawing effects and metabolic resistance .
Molecular Weight and Drug-Likeness :
- The benzothiazole-acetamide (393.78 g/mol) exceeds typical thresholds for oral bioavailability (≤500 g/mol), whereas the sulfonamide and thiourea analogs (<250 g/mol) align more closely with Lipinski’s “Rule of Five” guidelines .
Research Implications
- Medicinal Chemistry : The 3-chlorophenyl sulfonamide’s balance of lipophilicity and acidity may optimize blood-brain barrier penetration for central nervous system targets.
- Structure-Activity Relationships (SAR) : Comparative studies between sulfonamides and acetamides could reveal functional group preferences for specific enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase).
Notes
Preparation Methods
Sulfonylation of 3-Chloroaniline with Ethane Sulfonyl Chloride
A common synthetic route to prepare sulfonamides like 2-(3-chlorophenyl)ethane-1-sulfonamide involves the reaction of 3-chloroaniline (or a related amine) with an ethanesulfonyl chloride under controlled conditions.
- Reaction Conditions : The sulfonylation is typically carried out in an inert solvent such as toluene or pyridine, which acts both as solvent and acid scavenger.
- Temperature : Elevated temperatures ranging from 85°C to 150°C are used to facilitate the reaction.
- Catalysts : Catalytic amounts of amides or tertiary amines may be added to improve reaction rates.
- Pressure : The reaction can be run at atmospheric or slightly elevated pressure to control the release of hydrogen chloride gas.
- Workup : After completion, the reaction mixture is cooled, diluted with solvents like toluene and water, and the organic layer is separated and purified by crystallization or filtration.
This method is supported by patent literature describing sulfonamide synthesis via aniline sulfonylation with sulfonyl chlorides, emphasizing temperature control and solvent choice for optimal yield and purity.
Use of Sulfonating Agents and Catalysts
The sulfonylation reaction can be optimized by varying the molar equivalents of sulfonyl chloride and by using catalysts such as 1,1,3,3-tetramethylurea or dimethylformamide (DMF) to enhance the reaction efficiency.
- Molar Ratios : Typically, 1.3 to 4 equivalents of sulfonyl chloride per mole of aniline are used.
- Catalyst Loading : Catalysts are used in small amounts (0.001 to 0.06 molar equivalents).
- Solvent Systems : Aromatic solvents such as toluene, xylene, or diethylbenzene are preferred due to their ability to dissolve reactants and withstand high temperatures.
An example protocol involves adding methanesulfonyl chloride to the aniline in toluene with DMF as catalyst, heating the mixture to about 148°C for several hours, followed by cooling and purification steps to yield the sulfonamide with high purity and yield (up to 85%).
Alternative Synthetic Routes Involving Sulfonylation of Substituted Anilines
In related synthetic schemes, substituted anilines such as 3-chloroaniline can be reacted with sulfonyl chlorides derived from ethane sulfonic acid derivatives. This approach often involves:
- Stepwise Synthesis : Preparation of sulfonyl chloride derivatives (e.g., ethyl 2-(chlorosulfonyl)acetate) followed by reaction with anilines.
- Base Use : Triethylamine or other organic bases are used to neutralize the hydrogen chloride formed.
- Hydrolysis and Condensation : Post-sulfonylation hydrolysis of ester intermediates can be performed to yield sulfonamide acids, which can be further modified.
This method is illustrated in literature where arylsulfamoylacetic acid derivatives are synthesized by condensation of chlorosulfonylacetic acid esters with anilines in the presence of triethylamine, followed by hydrolysis and further functionalization.
Use of Pyridine and Amines as Solvent and Base
An older but effective method involves using pyridine as both solvent and base, with di-n-butylamine or other amines added to facilitate the reaction.
- Procedure : Sulfonyl chloride is added to a mixture of amine and pyridine under cooling to control the exothermic reaction.
- Reflux and Workup : The mixture is refluxed until completion, followed by acidification, crystallization, and purification.
- Yields : Such methods have reported yields around 60-70% for sulfonamide products.
This approach is documented in classical patents describing heterocyclic sulfonamide preparation but is adaptable to aromatic sulfonamides such as 2-(3-chlorophenyl)ethane-1-sulfonamide.
Summary Table of Preparation Methods
| Method | Reactants | Conditions | Solvent(s) | Catalyst/Base | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonylation with sulfonyl chloride | 3-Chloroaniline + ethanesulfonyl chloride | 85-150°C, 3-12 hours | Toluene, xylene | DMF, tertiary amines | Up to 85 | Elevated temperature, controlled pressure |
| Condensation with chlorosulfonyl acetate esters | Anilines + chlorosulfonylacetic acid esters | Room temp to reflux | Dichloromethane (DCM) | Triethylamine | High | Multi-step involving hydrolysis and condensation |
| Pyridine and amine-mediated sulfonylation | Sulfonyl chloride + amine + pyridine | Cooling bath, reflux | Pyridine | Di-n-butylamine | ~63 | Classical method, acid workup and crystallization |
Research Findings and Optimization Insights
- Temperature and Time : Higher temperatures (120-150°C) accelerate sulfonylation but require careful control to avoid decomposition.
- Catalyst Role : Catalysts like DMF or 1,1,3,3-tetramethylurea improve reaction rates and selectivity.
- Solvent Choice : Aromatic solvents such as toluene provide good solubility and thermal stability.
- Workup Procedures : Multiple solvent washes and crystallizations are essential for high purity.
- Molar Ratios : Excess sulfonyl chloride ensures complete conversion but must be balanced to minimize side reactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3-Chlorophenyl)ethane-1-sulfonamide, and how can reaction yields be optimized?
- Methodology : A common approach involves reacting 3-chlorophenyl ethane sulfonyl chloride with ammonia or amines under controlled conditions. For example, sulfonamide formation typically requires a base like triethylamine in tetrahydrofuran (THF) at 0°C to room temperature, achieving yields up to 78% under optimized conditions . To enhance yields, parameters such as solvent polarity (e.g., dichloromethane vs. THF), stoichiometric ratios (amine:sulfonyl chloride ~1:1), and slow addition of reagents to minimize side reactions should be tested.
Q. Which analytical techniques are essential for confirming the structure and purity of 2-(3-Chlorophenyl)ethane-1-sulfonamide?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with aromatic protons in the 7.2–7.5 ppm range indicating the 3-chlorophenyl group. Mass spectrometry (ESI-MS) provides molecular ion peaks matching the molecular weight (e.g., m/z ~219.5 for C₈H₉ClNO₂S). Fourier-transform infrared (FT-IR) spectroscopy identifies sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350–1150 cm⁻¹). Elemental analysis ensures purity by verifying C, H, N, and S content within ±0.4% of theoretical values .
Q. How can researchers assess the stability of 2-(3-Chlorophenyl)ethane-1-sulfonamide under varying storage conditions?
- Methodology : Accelerated stability studies using high-performance liquid chromatography (HPLC) under stress conditions (e.g., heat, light, humidity) can identify degradation products. For instance, storage at 40°C/75% relative humidity for 4 weeks followed by HPLC analysis quantifies decomposition. Lyophilization or inert-atmosphere storage in amber vials is recommended to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of 2-(3-Chlorophenyl)ethane-1-sulfonamide in nucleophilic substitution reactions?
- Methodology : Kinetic studies using stopped-flow spectroscopy and deuterium isotope effects can elucidate reaction mechanisms. For example, the sulfonyl chloride precursor reacts with amines via a two-step process: (1) rapid formation of a sulfonate intermediate, followed by (2) slower displacement of chloride. Steric effects from the 3-chlorophenyl group may hinder nucleophilic attack, requiring polar aprotic solvents (e.g., THF) to stabilize transition states .
Q. How does the position of the chloro substituent on the phenyl ring influence biological activity in sulfonamide derivatives?
- Methodology : Structure-activity relationship (SAR) studies compare meta- (3-chloro) vs. ortho- or para-substituted analogs. For instance, 2-(4-chlorophenyl)ethane-1-sulfonamide may exhibit altered receptor binding due to electronic effects (e.g., Hammett σ values) or steric hindrance. In vitro assays (e.g., enzyme inhibition, cell viability) paired with computational docking (AutoDock Vina) quantify activity differences .
Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?
- Methodology : Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences, incubation times). Meta-analyses should standardize protocols (e.g., 48-hour MTT assays in HEK293 cells) and validate results via orthogonal methods (e.g., SPR for binding affinity). Contradictory data on nitric oxide synthase inhibition, for example, require validation using recombinant enzyme isoforms (nNOS, eNOS, iNOS) .
Q. How can researchers optimize synthetic routes to minimize byproducts like morpholine-containing sulfonamides?
- Methodology : Byproducts often form due to residual solvents or competing reactions. For example, morpholine adducts arise from incomplete purification of intermediates. Optimization involves quenching excess sulfonyl chloride with aqueous NaHCO₃, followed by column chromatography (silica gel, ethyl acetate/hexane). Monitoring via thin-layer chromatography (TLC) ensures intermediate purity before proceeding to amidation .
Key Considerations for Researchers
- Safety : Handle 2-(3-Chlorophenyl)ethane-1-sulfonamide in fume hoods with PPE (gloves, goggles), as acute toxicity data are incomplete .
- Reproducibility : Document reaction parameters (e.g., cooling rates, stirring speeds) meticulously to ensure reproducibility across labs.
- Ethical Compliance : Use in vitro models for preliminary toxicity screening before advancing to animal studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
